![molecular formula C20H24N2O3S B2965484 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 1005299-85-3](/img/structure/B2965484.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Inhibition of Protein Kinases
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide and related compounds have been investigated for their potential to inhibit various protein kinases, such as cyclic AMP-dependent protein kinase (protein kinase A). These studies highlight the selective inhibition properties of these compounds, which could have implications for therapeutic strategies targeting specific kinase pathways involved in disease processes (Chijiwa et al., 1990).
Antimicrobial Activity
Research on derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, such as novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its metal complexes, has demonstrated significant antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents with enhanced efficacy against various bacterial and fungal pathogens (Vanparia et al., 2010).
Fluorescent Probes and Metal Ion Detection
Compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide have been explored for their fluorescent properties, especially in the context of metal ion detection. The development of fluorescent probes based on these compounds could lead to advanced tools for the selective detection of metal ions, such as Zn(II), in biological and environmental samples (Kimber et al., 2003).
Synthesis of Heterocyclic Compounds
The chemical properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide analogs facilitate the synthesis of diverse heterocyclic compounds. This capability has implications for the development of new pharmaceuticals and materials with specific chemical functionalities (Aronica et al., 2016).
Drug Development and Molecular Docking Studies
Research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide derivatives has extended into drug development, with in-vitro antimicrobial studies complemented by in-silico ADMET analysis and DNA interaction studies. These approaches provide valuable insights into the potential therapeutic applications of these compounds, as well as their interactions with biological targets (Kharwar & Dixit, 2021).
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is likely to be the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The compound interacts with its target, dihydropteroate synthetase, by inhibiting and replacing the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . This results in the inhibition of the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The affected pathway is the folic acid pathway, which is crucial for the synthesis of nucleotides in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a halt in bacterial DNA synthesis and cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division. By disrupting the folic acid pathway, the compound prevents the synthesis of nucleotides necessary for DNA replication. This leads to a halt in bacterial growth and division, effectively combating bacterial infections .
properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-13-17(9-10-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRYFZZBHTRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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